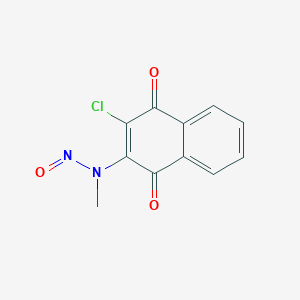
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(pentafluorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(pentafluorophenyl)-1,3-butadiyne is a compound characterized by the presence of two pentafluorophenyl groups attached to a butadiyne backbone. This compound is notable for its unique structural and electronic properties, which make it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(pentafluorophenyl)-1,3-butadiyne typically involves coupling reactions. One common method is the transition-metal-free coupling of polyfluorinated arenes with functionalized aryl nucleophiles. This process often employs fluoride-promoted transformations and nucleophilic aromatic substitution reactions, which proceed at room temperature and yield highly fluorinated biaryls .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(pentafluorophenyl)-1,3-butadiyne can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can lead to the formation of hydrogenated derivatives.
Substitution: Particularly nucleophilic aromatic substitution, where nucleophiles replace fluorine atoms on the pentafluorophenyl rings.
Common Reagents and Conditions
Common reagents for these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or alkenes.
Applications De Recherche Scientifique
1,4-Bis(pentafluorophenyl)-1,3-butadiyne has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique electronic properties.
Mécanisme D'action
The mechanism by which 1,4-Bis(pentafluorophenyl)-1,3-butadiyne exerts its effects is primarily through its electronic properties. The pentafluorophenyl groups influence the electron density distribution, making the compound highly reactive in certain chemical environments. This reactivity is harnessed in various synthetic applications, where the compound acts as a precursor or intermediate in the formation of more complex structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(pentachlorophenyl)-1,3-butadiyne
- 1,4-Bis(phenyl)-1,3-butadiyne
- 1,4-Bis(trifluoromethylphenyl)-1,3-butadiyne
Uniqueness
1,4-Bis(pentafluorophenyl)-1,3-butadiyne is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic properties compared to other similar compounds. These properties include increased electron-withdrawing effects and enhanced stability in certain chemical environments .
Propriétés
Numéro CAS |
18320-79-1 |
|---|---|
Formule moléculaire |
C16F10 |
Poids moléculaire |
382.15 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-[4-(2,3,4,5,6-pentafluorophenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C16F10/c17-7-5(8(18)12(22)15(25)11(7)21)3-1-2-4-6-9(19)13(23)16(26)14(24)10(6)20 |
Clé InChI |
FWADTXBNNMVDNE-UHFFFAOYSA-N |
SMILES canonique |
C(#CC1=C(C(=C(C(=C1F)F)F)F)F)C#CC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















